molecular formula C22H17ClN2O3S B374346 2-(4-chlorophenyl)-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 355115-36-5

2-(4-chlorophenyl)-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B374346
CAS No.: 355115-36-5
M. Wt: 424.9g/mol
InChI Key: KCHGDRJDKWKBQG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenyl)-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrrolo[3,4-d]isoxazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure

The structure of the compound can be summarized as follows:

  • Core Structure : Pyrrolo[3,4-d]isoxazole
  • Substituents :
    • 4-Chlorophenyl group
    • Thiophen-2-yl group
    • p-Tolyl group

This unique arrangement of substituents contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds within the pyrrolo[3,4-d]isoxazole class exhibit a range of biological activities including:

  • Antitumor Activity : Several studies have highlighted the potential of pyrrolo[3,4-d]isoxazoles in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of heterocyclic structures often correlates with enhanced antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation markers in vitro and in vivo.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell survival and apoptosis.
  • DNA Interaction : There is evidence suggesting that pyrrolo[3,4-d]isoxazoles can intercalate into DNA, leading to disruption of replication processes in cancer cells.

Case Studies and Research Findings

A selection of studies illustrates the biological activity of this compound:

  • Antitumor Activity Study :
    • A study conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation with an IC50 value ranging from 10 to 20 µM. The mechanism was attributed to G1 phase arrest in the cell cycle .
  • Antimicrobial Efficacy :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed significant inhibition with minimum inhibitory concentration (MIC) values between 8 to 16 µg/mL .
  • Anti-inflammatory Research :
    • In a model of acute inflammation, the compound reduced edema significantly compared to control groups, suggesting potential use in inflammatory diseases .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for similar compounds within the same class:

Compound NameAntitumor Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)Anti-inflammatory Effect
2-(4-chlorophenyl)-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole10-208-16Yes
Pyrrolo[3,4-c]pyridine derivative15-2512-20Moderate
Another pyrrolo derivative5-156-10Yes

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c1-13-4-8-15(9-5-13)24-21(26)18-19(17-3-2-12-29-17)25(28-20(18)22(24)27)16-10-6-14(23)7-11-16/h2-12,18-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHGDRJDKWKBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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